molecular formula C10H16O B13872905 6-Propylspiro[3.3]heptan-2-one

6-Propylspiro[3.3]heptan-2-one

Katalognummer: B13872905
Molekulargewicht: 152.23 g/mol
InChI-Schlüssel: OXHNMKKVLWQHFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Propylspiro[33]heptan-2-one is a spiro compound characterized by a unique bicyclic structureIts molecular formula is C10H16O, and it is known for its stability and reactivity under specific conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propylspiro[3.3]heptan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable ketone with a propyl group in the presence of a strong base, followed by cyclization to form the spiro structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

6-Propylspiro[3.3]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

6-Propylspiro[3.3]heptan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spiro compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-Propylspiro[3.3]heptan-2-one involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Propylspiro[3.3]heptan-1-one
  • 6-Propylspiro[3.3]heptan-3-one
  • 6-Propylspiro[3.3]heptan-4-one

Uniqueness

6-Propylspiro[3.3]heptan-2-one is unique due to its specific spiro structure and the position of the propyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .

Eigenschaften

Molekularformel

C10H16O

Molekulargewicht

152.23 g/mol

IUPAC-Name

6-propylspiro[3.3]heptan-2-one

InChI

InChI=1S/C10H16O/c1-2-3-8-4-10(5-8)6-9(11)7-10/h8H,2-7H2,1H3

InChI-Schlüssel

OXHNMKKVLWQHFY-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CC2(C1)CC(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.